molecular formula C11H11NO3 B3300723 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid CAS No. 904459-84-3

2-Ethyl-3-oxo-4-isoindolinecarboxylic acid

Cat. No.: B3300723
CAS No.: 904459-84-3
M. Wt: 205.21 g/mol
InChI Key: ACMIDQFSQCNVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-oxo-4-isoindolinecarboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-oxo-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-12-6-7-4-3-5-8(11(14)15)9(7)10(12)13/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMIDQFSQCNVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1=O)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isoindolinone Scaffold: A Privileged Motif in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The isoindolinone core is a significant structural motif in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds.[1] This guide provides a comprehensive exploration of the biological activities associated with N-substituted isoindolinone derivatives, with a primary focus on their anticancer, anti-inflammatory, and neuroprotective properties. By delving into the mechanisms of action, structure-activity relationships, and key experimental protocols, this document serves as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics. We will explore how modifications to the N-substituent can profoundly influence the pharmacological profile of these versatile molecules, offering a pathway to potent and selective agents for a variety of disease states.

Introduction: The Versatility of the Isoindolinone Core

The isoindolinone framework, a bicyclic structure containing a fused benzene ring and a γ-lactam ring, is a cornerstone in the synthesis of numerous pharmaceutical compounds and natural products.[2] Its derivatives, particularly those with substitutions on the nitrogen atom of the lactam, have garnered substantial attention due to their broad spectrum of pharmacological effects.[3][4] These activities range from potent anticancer and anti-inflammatory actions to promising neuroprotective and enzyme-inhibiting capabilities.[3][5]

The significance of the N-substituted phthalimide fragment is underscored by its presence in established drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[4] The ability to readily modify the N-substituent allows for the fine-tuning of a molecule's biological activity, making the isoindolinone scaffold an attractive starting point for the design of new therapeutic agents. This guide will dissect the key biological activities of these derivatives, providing both mechanistic insights and practical experimental guidance.

Anticancer Activity: A Multifaceted Approach to Oncology

N-substituted isoindolinone derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against a wide array of cancer cell lines through diverse mechanisms.[1][6] Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression makes them a compelling class of compounds for further development.[6][7]

Mechanisms of Anticancer Action

The anticancer activity of isoindolinone derivatives is not monolithic; rather, it stems from the modulation of multiple cellular pathways:

  • Induction of Apoptosis: Many isoindolinone derivatives exert their cytotoxic effects by initiating programmed cell death, or apoptosis. This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[8]

  • Enzyme Inhibition: A significant number of these derivatives function as potent enzyme inhibitors. For instance, some have been identified as histone deacetylase (HDAC) inhibitors, which can alter gene expression to suppress tumor growth.[7] Others act as inhibitors of carbonic anhydrase (CA), particularly isoforms like CA IX and CA XII that are overexpressed in various tumors and contribute to their progression.[2]

  • Cell Cycle Arrest: By interfering with the cell cycle, certain isoindolinone derivatives can halt the proliferation of cancer cells.

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Quantitative Anticancer Data

The cytotoxic potential of N-substituted isoindolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values. The table below summarizes the activity of selected derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myeloid Leukemia)3.81 µg/mL[6]
N-benzylisoindole-1,3-dioneA549-Luc (Adenocarcinoma)114.25[6]
N-benzylisoindole-1,3-dioneHeLa (Cervical Cancer)148.59[6]
Compound 2a (unspecified structure)A549 (Lung Cancer)650.25 µg/mL (IC50)[2]
Selected 3-methyleneisoindolin-1-onesMCF-7 (Breast Cancer)< 10 (GI50)[9]
Compound 5b (HDAC inhibitor)Various Cancer Cell LinesPotent Antiproliferative Activities[7]
Fluoro-substituted indolizine derivative 6mHePG2 (Liver Cancer)11.97[10]
Fluoro-substituted indolizine derivative 6mHCT-116 (Colon Cancer)28.37[10]
Fluoro-substituted indolizine derivative 6mMCF-7 (Breast Cancer)19.87[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment via WST-1 Assay

This protocol outlines a robust method for evaluating the cytotoxic and anticancer activity of novel isoindolinone derivatives in a selected cancer cell line, such as A549 lung carcinoma cells.[11] The principle of the WST-1 assay is the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells.

Materials:

  • A549 human lung carcinoma cell line

  • L929 normal fibroblast cell line (for selectivity assessment)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • N-substituted isoindolinone derivatives (dissolved in DMSO)

  • WST-1 reagent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing A549 and L929 cells and perform a cell count.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoindolinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 24 to 72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Self-Validation and Causality:

  • Why A549 and L929? Using a cancer cell line (A549) and a non-cancerous cell line (L929) allows for the determination of a selectivity index, which is a crucial parameter for an ideal anticancer drug that should target cancer cells while sparing healthy ones.[2][12]

  • Why WST-1? The WST-1 assay is a reliable and sensitive method for assessing cell viability based on metabolic activity. It provides a quantitative measure of cytotoxicity.

  • Controls are Key: The vehicle control ensures that the observed effects are due to the compound and not the solvent. The positive control validates the assay's ability to detect cytotoxic effects.

Visualization of an Anticancer Mechanism: Apoptosis Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Isoindolinone Derivative Isoindolinone Derivative Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Isoindolinone Derivative->Mitochondrial Pathway (Intrinsic) Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Isoindolinone Derivative->Death Receptor Pathway (Extrinsic) Caspase-3 Activation Caspase-3 Activation Mitochondrial Pathway (Intrinsic)->Caspase-3 Activation Caspp-3 Activation Caspp-3 Activation Death Receptor Pathway (Extrinsic)->Caspp-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic pathways activated by isoindolinone derivatives.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key driver of many diseases. N-substituted isoindolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][13]

Mechanism of Anti-inflammatory Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. The ideal anti-inflammatory drug would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[5] Several N-substituted isoindolinone derivatives have been designed and synthesized as potential COX inhibitors.[5][13]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method to screen isoindolinone derivatives for their ability to inhibit COX-1 and COX-2 enzymes, allowing for the determination of their potency and selectivity.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (contains heme, reaction buffer, etc.)

  • N-substituted isoindolinone derivatives

  • Known COX inhibitors (e.g., Ibuprofen, Celecoxib) for positive controls

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation:

    • In a 96-well plate, add the reaction buffer, heme, and the isoindolinone derivative at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection:

    • After a set incubation period, add the colorimetric substrate. The product of the COX reaction (PGH2) is measured, often via a peroxidase-mediated reaction that yields a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration compared to the uninhibited control.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Causality and Self-Validation:

  • Why separate assays for COX-1 and COX-2? This is essential to determine the selectivity of the compound, a critical factor in predicting its potential for gastrointestinal side effects.

  • Why positive controls? Known inhibitors like Ibuprofen (non-selective) and Celecoxib (COX-2 selective) validate the assay and provide a benchmark for the activity of the test compounds.

Visualization of the COX Inhibition Pathway

cox_pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Isoindolinone Derivative Isoindolinone Derivative Isoindolinone Derivative->COX-2 (Inducible) Inhibition

Caption: Inhibition of the COX-2 pathway by isoindolinone derivatives.

Neuroprotective Effects: Combating Oxidative Stress in the Brain

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.[14][15] Certain N-substituted isoindolinone derivatives have shown promise as neuroprotective agents by bolstering the cell's natural antioxidant defenses.[14][15]

Mechanism of Neuroprotection: The NRF2 Signaling Pathway

The transcription factor NRF2 is a master regulator of the cellular antioxidant response.[14] Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1. When cells are exposed to oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the expression of antioxidant genes. Some isoindolinone derivatives have been shown to protect neuronal-like cells by increasing the gene expression of NRF2 and its downstream targets, thereby reducing intracellular reactive oxygen species (ROS).[14][15]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of isoindolinone derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.[15]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

  • N-substituted isoindolinone derivatives

  • Hydrogen peroxide (H2O2)

  • MTT reagent

  • 96-well plates

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 96-well plates and allow them to attach.

    • Pre-treat the cells with various concentrations of the isoindolinone derivatives for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to a neurotoxic concentration of H2O2 (e.g., 500 µM) for a further 24 hours.[16]

    • Include a control group (no treatment), a group treated only with H2O2, and groups treated with both the derivative and H2O2.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Compare the viability of cells pre-treated with the derivatives and exposed to H2O2 with those exposed to H2O2 alone to determine the neuroprotective effect.

Causality and Self-Validation:

  • Why SH-SY5Y cells? This cell line is a widely used and accepted model for studying neurodegenerative diseases and neuroprotection.

  • Why H2O2? Hydrogen peroxide is a common and reliable agent for inducing oxidative stress in cellular models.

  • Pre-treatment Rationale: Pre-treating the cells with the compound allows for the potential upregulation of protective mechanisms, such as the NRF2 pathway, before the oxidative insult.

Visualization of the NRF2-KEAP1 Signaling Pathway

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Inhibition NRF2_active NRF2 NRF2->NRF2_active Translocation Oxidative Stress Oxidative Stress Oxidative Stress->KEAP1 Inactivates ARE Antioxidant Response Element NRF2_active->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Isoindolinone Derivative Isoindolinone Derivative Isoindolinone Derivative->NRF2

Caption: Activation of the NRF2 pathway by isoindolinone derivatives.

Other Notable Biological Activities

Beyond the major areas discussed, N-substituted isoindolinone derivatives have shown a range of other important biological activities:

  • Carbonic Anhydrase Inhibition: Certain derivatives are potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes, with some showing superior activity to the standard inhibitor acetazolamide.[2][11] This has implications for conditions like glaucoma.

  • Antimicrobial and Antioxidant Activity: Some isoindolinones have demonstrated significant antioxidant and antimicrobial properties.[2][11][17] The antioxidant activity is often attributed to their ability to scavenge free radicals.[17]

  • Anticonvulsant Activity: The isoindolinone scaffold is also found in compounds with anticonvulsant properties, suggesting potential applications in epilepsy.[1]

Conclusion and Future Perspectives

The N-substituted isoindolinone scaffold is undeniably a "privileged" structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The ease of synthetic modification at the nitrogen atom allows for extensive structure-activity relationship studies, paving the way for the optimization of potency and selectivity against a wide range of biological targets.

The demonstrated efficacy of these derivatives as anticancer, anti-inflammatory, and neuroprotective agents warrants further investigation. Future research should focus on:

  • Elucidating detailed mechanisms of action for the most potent compounds.

  • Optimizing selectivity to minimize off-target effects and improve safety profiles.

  • In vivo studies to validate the promising in vitro results and assess pharmacokinetic properties.

  • Exploring novel therapeutic applications based on the diverse biological activities of this chemical class.

The continued exploration of N-substituted isoindolinone derivatives holds great promise for the discovery of next-generation drugs to address significant unmet medical needs.

References

  • The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide. (2025). BenchChem.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PubMed.
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Source: Bioorganic & Medicinal Chemistry.
  • Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic liter
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI.
  • Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library. (2023). Bentham Science Publishers.
  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed.
  • Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione deriv
  • Properties and Functions of Isoindoline: A Short Review. JETIR.org.
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2022). PubMed.
  • Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2011). Arabian Journal of Chemistry.
  • Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. PubMed.
  • structure-activity relationship (SAR) studies of 1H-Isoindole-1,3-diamine analogues. (2025). BenchChem.
  • Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines. (2016). PubMed.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. PMC.
  • Representative isoindolinones tested for biological activity.
  • New analgesic-anti-inflammatory drugs.
  • Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. (2017). PubMed.
  • Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. (2019). Asian Journal of Chemistry.
  • Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells. (2020). PubMed.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI.
  • Basic protocol to assess preclinical anticancer activity. It can be... (2015).
  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024). PMC.
  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2023). MDPI.
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.
  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). PubMed.

Sources

Methodological & Application

Application Note: Precision Engineering of HDAC Inhibitors Using 2-Ethyl-3-oxo-4-isoindolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid (CAS: 904459-84-3) as a core scaffold in the design of Class I/IIb selective HDAC inhibitors.

The isoindolinone (phthalimidine) core represents a "privileged scaffold" in drug discovery due to its high rigidity, metabolic stability, and ability to orient substituents in precise vectors. In this specific application, the 2-ethyl group serves as the surface-recognition "Cap" element, while the 4-carboxylic acid functions as the critical vector for attaching the hydrophobic linker and Zinc Binding Group (ZBG).

This document provides a validated workflow for:

  • Chemical Synthesis: Coupling the scaffold to a hydroxamic acid ZBG.

  • Structural Logic: Rationalizing the pharmacophore alignment.

  • Biological Validation: A high-throughput fluorometric inhibition assay.

Rational Design & Pharmacophore Modeling

Effective HDAC inhibitors (HDACis) generally follow a tripartite pharmacophore model: Cap — Linker — ZBG .

  • The Cap (Surface Recognition): The 2-ethyl-3-oxo-isoindoline core sits at the rim of the catalytic tunnel. The rigid bicyclic system reduces the entropic penalty of binding compared to flexible linear caps.

  • The Vector (Position 4): The carboxylic acid at position 4 is sterically positioned to direct a substituent into the 11 Å hydrophobic tunnel of the HDAC active site.

  • The ZBG: We will utilize a hydroxamic acid moiety, the industry standard for chelating the active site Zinc ion (

    
    ).
    
Pathway Visualization: Pharmacophore Logic

HDAC_Pharmacophore Scaffold 2-Ethyl-3-oxo-4-isoindoline (Surface Cap) Vector 4-COOH (Attachment Vector) Scaffold->Vector Provides Rigidity Linker Hydrophobic Linker (Polymethylene/Aromatic) Vector->Linker Amide Coupling ZBG Hydroxamic Acid (Zinc Binding Group) Linker->ZBG Tunnel Occupation Target HDAC Active Site (Zn2+ Chelation) ZBG->Target Inhibition

Figure 1: The modular assembly logic. The 4-COOH group acts as the anchor point for the "warhead" (ZBG) assembly.

Protocol A: Chemical Synthesis of the HDAC Inhibitor

Objective: Convert the 4-carboxylic acid precursor into a functional HDAC inhibitor by attaching a hexamethylene linker and a hydroxamic acid ZBG.

Pre-requisites:

  • Starting Material: 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid.

  • Linker Reagent: Methyl 6-aminohexanoate (hydrochloride salt).

  • Coupling Agents: EDC·HCl, HOBt (or HATU for higher yields).

  • Hydroxaminolysis Reagents: Hydroxylamine hydrochloride (

    
    ), KOH, Methanol.
    
Step-by-Step Methodology
Stage 1: Linker Attachment (Amide Coupling)

Rationale: We first attach the linker as a methyl ester. Direct conversion to hydroxamic acid is unstable; the ester serves as a stable intermediate.

  • Dissolution: Dissolve 1.0 eq (e.g., 205 mg, 1 mmol) of 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid in anhydrous DMF (5 mL).

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt . Stir at

    
     for 15 minutes to form the active ester.
    
    • Note: HATU (1.1 eq) with DIPEA (3 eq) is a superior alternative if steric hindrance is observed.

  • Coupling: Add 1.2 eq of Methyl 6-aminohexanoate HCl followed by 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen.

  • Workup: Dilute with EtOAc (50 mL), wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

    • Target: Methyl 6-(2-ethyl-3-oxo-4-isoindolinecarboxamido)hexanoate.

Stage 2: Zinc Binding Group Formation (Hydroxaminolysis)

Rationale: Converting the ester to a hydroxamic acid requires generating free hydroxylamine in situ. This method avoids the "Lossen Rearrangement" side reaction often seen when coupling free hydroxamic acids directly.

  • Reagent Prep: Prepare a fresh solution of

    
     in MeOH.
    
    • Dissolve

      
       (10 eq) in MeOH.
      
    • Add KOH (10 eq) dissolved in a minimum amount of MeOH.

    • Cool to

      
      , filter off the KCl precipitate. Use the filtrate immediately.
      
  • Reaction: Dissolve the ester intermediate (from Stage 1) in MeOH/THF (1:1). Add the freshly prepared

    
     filtrate (approx 20 eq excess).
    
  • Incubation: Stir at RT for 1–4 hours. Monitor by LC-MS (Target mass: M+1 = Ester mass - 31 + 16).

  • Quenching: Carefully neutralize to pH 7 with 1N HCl.

  • Isolation: Extract with EtOAc/n-Butanol (if polar). Wash with brine.

  • Final Purification: Preparative HPLC (Reverse Phase C18, Water/Acetonitrile with 0.1% Formic Acid). Do not use TFA as it can hydrolyze the hydroxamate over time.

Protocol B: In Vitro Biological Validation (Fluorometric Assay)

Objective: Quantify the


 of the synthesized inhibitor against nuclear extract (rich in HDAC1/2) or recombinant HDACs.

Principle: The assay uses a fluorogenic substrate (Acetyl-Lysine-AMC). HDAC activity removes the acetyl group.[1][2] A developer solution (Trypsin) then cleaves the deacetylated lysine, releasing the fluorescent AMC fluorophore. Inhibitors prevent deacetylation, quenching the signal.

Experimental Workflow Diagram

HDAC_Assay cluster_0 Reaction Phase cluster_1 Detection Phase Mix Mix: Enzyme + Inhibitor (Incubate 30 min @ 37°C) Substrate Add Substrate: Ac-Lys-AMC Mix->Substrate Deacetylation Enzymatic Deacetylation Substrate->Deacetylation Developer Add Developer (Trypsin) Deacetylation->Developer Cleavage Cleavage of Deacetylated Substrate Developer->Cleavage Signal Measure Fluorescence (Ex 355nm / Em 460nm) Cleavage->Signal

Figure 2: Fluorometric assay cascade. The signal is directly proportional to HDAC activity.[1]

Detailed Procedure
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      . Add 1 mg/mL BSA fresh.
      
    • Substrate: Boc-Lys(Ac)-AMC (50 mM stock in DMSO). Dilute to 50

      
       working solution.
      
    • Enzyme: HeLa Nuclear Extract (5 mg/mL) or Recombinant HDAC1/6.

    • Inhibitor: Serially dilute your synthesized compound in DMSO (10-point curve, e.g., 10

      
       to 0.1 nM). Final DMSO concentration must be <1%.
      
  • Assay Setup (96-well Black Plate):

    • Blank: 40

      
       Buffer (No Enzyme).
      
    • Control: 35

      
       Buffer + 5 
      
      
      
      Enzyme (Max Activity).
    • Test: 30

      
       Buffer + 5 
      
      
      
      Enzyme + 5
      
      
      Inhibitor.
  • Incubation 1 (Inhibitor Binding):

    • Incubate plate at

      
       for 30 minutes to allow the inhibitor to equilibrate with the active site.
      
  • Reaction Initiation:

    • Add 10

      
       of diluted Substrate to all wells.
      
    • Incubate at

      
       for 30–60 minutes.
      
  • Development:

    • Add 50

      
       of Developer Solution (Trypsin/TSA mix).
      
    • Note: The TSA (Trichostatin A) in the developer stops the HDAC reaction immediately, while Trypsin releases the fluorophore.

    • Incubate at RT for 15 minutes.

  • Data Acquisition:

    • Read Fluorescence: Excitation ~350–360 nm; Emission ~450–460 nm.[3]

Data Processing

Calculate % Inhibition using the formula:



Plot log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response) to determine the 

.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Lossen RearrangementAvoid activating the hydroxamic acid directly. Use the Ester

Hydroxamate route described in Protocol A.
High Background (Assay) AutofluorescenceCheck the compound for fluorescence at 460nm. Use a "Compound Only" control well.
Inconsistent

Enzyme InstabilityHDACs are sensitive to freeze-thaw. Aliquot nuclear extracts immediately upon receipt and store at -80°C.
Poor Solubility Isoindolinone AggregationThe scaffold is rigid and hydrophobic. Ensure DMSO stock is fully solubilized; consider adding 0.01% Triton X-100 to the assay buffer.

References

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: Equipped with New Arsenals." Future Medicinal Chemistry, 4(12), 1603–1624. Link

  • Massa, S., et al. (2002). "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a New Class of Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 45(9), 1920–1931. (Foundational SAR for pyrrole/isoindolinone caps). Link

  • Bradner, J. E., et al. (2010). "Chemical Phylogenetics of Histone Deacetylases." Nature Chemical Biology, 6(3), 238–243. (Assay Protocols). Link

  • BenchChem. (2025).[4] "Methods for Hydroxamic Acid Synthesis from Carboxylic Acids." Technical Support Center. Link

  • Abcam. (2023). "HDAC Activity Assay Kit (Fluorometric) Protocol." Link

Sources

Troubleshooting & Optimization

"catalyst selection for efficient isoindolinone cyclization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoindolinone Cyclization Catalyst Optimization

Introduction: The Isoindolinone Challenge

Isoindolinones are privileged scaffolds in medicinal chemistry, serving as the core for anti-inflammatory agents, antipsychotics, and anticancer drugs (e.g., Pomalidomide analogs). However, synthesizing them efficiently is often plagued by competing pathways: hydrolysis, dimerization, or catalyst deactivation.

This guide moves beyond generic textbook advice. It treats the synthesis as a system where the catalyst, oxidant, and directing group (DG) must be tuned in unison. We focus on the three dominant methodologies: Palladium-catalyzed carbonylation , Rhodium(III)-catalyzed C–H activation , and Cobalt-catalyzed oxidative annulation .

Module 1: The Catalyst Decision Matrix

Before troubleshooting, ensure you have selected the correct metal for your specific substrate class.

CatalystSelection Start START: Substrate Analysis Halide o-Halobenzoate / Benzylamine Start->Halide Pre-functionalized Amide N-Substituted Benzamide Start->Amide C-H Bond Functionalization Pd_Route Pathway: Carbonylative Cyclization Halide->Pd_Route CH_Route Pathway: C-H Activation/Annulation Amide->CH_Route Pd_Cat RECOMMENDATION: Palladium (Pd0/PdII) (High Yield, CO Atmosphere) Pd_Route->Pd_Cat Coupling Coupling Partner? CH_Route->Coupling Alkyne Alkyne / Alkene Coupling->Alkyne Annulation CO_Surr CO Surrogate (e.g., Diazocarbonyl) Coupling->CO_Surr Insertion Rh_Cat RECOMMENDATION: Rhodium (Cp*RhIII) (High Regioselectivity, Broad Scope) Alkyne->Rh_Cat Standard Co_Cat RECOMMENDATION: Cobalt (Cp*CoIII or Co(OAc)2) (Cost-effective, Specific DGs) Alkyne->Co_Cat Alternative (Cost) CO_Surr->Rh_Cat

Figure 1: Logic flow for selecting the optimal catalytic system based on starting material availability and desired reaction pathway.

Module 2: Palladium-Catalyzed Carbonylative Cyclization

The System: o-Halobenzoates + Primary Amines + CO → Isoindolinones The Mechanism: Aminopalladation followed by intramolecular acyl substitution.

Troubleshooting Guide
SymptomRoot CauseTechnical Solution
Pd Black Precipitation Catalyst aggregation due to low ligand concentration or unstable Pd(0) species.Increase Ligand/Pd Ratio: Shift from 1:1 to 2:1. Use bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane) which stabilize the metallocycle better than PPh3.
Low Conversion Inefficient CO insertion or poisoning by amine.Base Selection: Switch to Cs2CO3 . Cesium's "cesium effect" (solubility/cation size) often facilitates the intramolecular cyclization step better than K2CO3 or Et3N.
Amide Byproduct Direct amidation of the ester without cyclization.Temperature Check: This reaction often requires 95–110°C . Lower temperatures favor the open-chain amide. Ensure the system is sealed (balloon pressure is usually sufficient).
No Reaction (Aryl Cl) Oxidative addition into C-Cl bond is too slow.Catalyst Upgrade: Switch from Pd(OAc)2 to Pd(dba)2 with electron-rich ligands (e.g., Xantphos) or switch substrate to o-Iodo analogs.
Protocol A: Pd-Catalyzed Carbonylation (Standard)

Reference Grounding: Based on procedures optimized in J. Org. Chem. and Org.[1][2][3][4][5][6][7][8] Lett. [1, 2]

  • Setup: In a glovebox or under Ar flow, charge a pressure tube with o-iodobenzoate (0.5 mmol), Pd(OAc)2 (5 mol%), dppp (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous Toluene (6 mL). Note: DMF can be used for solubility but often complicates workup.

  • Amine Addition: Add primary amine (1.2 equiv).

  • Gas Exchange: Seal the tube. Evacuate and backfill with CO (balloon) three times. Leave connected to CO balloon.

  • Reaction: Heat to 95°C for 24 hours.

  • Workup: Filter through Celite (to remove Pd black/salts), concentrate, and purify via column chromatography.

Module 3: Rh(III) & Co(III) C–H Activation

The System: N-Substituted Benzamide + Alkyne/Alkene → Isoindolinone The Mechanism: Directed C–H activation, alkyne insertion, and reductive elimination.

Mechanistic Visualization (Rh-Catalysis)

RhCycle PreCat [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 PreCat->Active + AgSbF6 / Cu(OAc)2 Coord Coordination (N-Directing Group) Active->Coord + Substrate CH_Act C-H Activation (Rhodacycle Formation) Coord->CH_Act - AcOH Insert Alkyne/Alkene Insertion CH_Act->Insert + Alkyne RedElim Reductive Elimination Insert->RedElim RedElim->Active Regeneration (Oxidant) Product Isoindolinone Product RedElim->Product

Figure 2: The catalytic cycle of Rh(III) annulation. The C-H activation step is often reversible; insertion is usually the rate-determining step.

Troubleshooting Guide
SymptomRoot CauseTechnical Solution
No C-H Activation Weak Directing Group (DG) or lack of oxidant.Check DG: Ensure you are using a "strong" DG like N-methoxy (-NHOMe) or N-pivaloyloxy (-NHOPiv) which acts as an internal oxidant. For external oxidants, Cu(OAc)2 is standard.
Regioselectivity Issues Substrate symmetry or lack of steric bias.Switch Metal/Ligand: Rh(III) is generally sensitive to sterics. If Rh fails, try Co(III) (e.g., Cp*Co(CO)I2) which has a smaller ionic radius and often provides complementary regioselectivity [3, 4].
Protodeometalation Presence of water/acid causing the cycle to abort.Solvent Switch: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) or HFIP . Fluorinated alcohols stabilize the cationic metal species and facilitate C-H cleavage via hydrogen bonding.
Low Yield with Alkynes Alkyne polymerization or dimerization.Slow Addition: Add the alkyne coupling partner slowly via syringe pump to keep its concentration low relative to the metal-cycle intermediate.
Protocol B: Rh(III)-Catalyzed Annulation

Reference Grounding: Adapted from Rovis and Glorius groups [5, 6]

  • Catalyst Prep: Combine [CpRhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) in the reaction vessel. Why? Ag abstracts Cl to generate the cationic, active CpRh species.

  • Substrate: Add N-methoxybenzamide (1.0 equiv) and Cu(OAc)2 (2.0 equiv, if using external oxidant).

  • Solvent: Add MeOH or TFE (0.1 M concentration).

  • Coupling: Add internal alkyne (1.2 equiv).

  • Reaction: Stir at 60–80°C for 16 hours.

  • Self-Validation: The reaction mixture should turn from initially clear/orange to a dark suspension (precipitated Cu species) as the cycle turns over.

Frequently Asked Questions (FAQs)

Q1: Can I perform these reactions without a glovebox?

  • Pd-Carbonylation: Yes, but air must be rigorously excluded during the CO purge. The Pd(0) intermediates are air-sensitive.

  • Rh/Co C-H Activation: Yes. Rh(III) and Co(III) species are generally air-stable. However, moisture can inhibit the reaction if the solvent is hygroscopic (like MeOH).

Q2: Why is my Co-catalyzed reaction giving me a mixture of isomers? Cobalt catalysts are highly sensitive to the electronic nature of the directing group. If using Co(OAc)2 , ensure you are using a bidentate directing group like 8-aminoquinoline or picolinamide . Monodentate groups (like those used for Rh) often fail to lock the Cobalt geometry sufficiently for high regiocontrol [3].

Q3: Is there a metal-free alternative for sustainability? Yes, but with limitations. Hypervalent iodine reagents or electrochemical oxidation can effect similar cyclizations, but they typically require more activated substrates (e.g., electron-rich aromatics) and lack the broad functional group tolerance of Rh/Pd systems [7].

References

  • Palladium-Catalyzed Carbonylative Cyclization: J. Org. Chem. 2012, 77, 11, 5202–5208. Link

  • Pd-Catalyzed C-H Carbonylation: Org. Lett. 2018, 20, 9, 2595–2598. Link

  • Cobalt-Catalyzed Synthesis: Org. Lett. 2020, 22, 7, 2532–2537. Link

  • Cobalt Regioselectivity: ACS Catal. 2021, 11, 9, 5054–5060.[3] Link

  • Rh(III) C-H Activation Mechanism: J. Am. Chem. Soc. 2011, 133, 34, 13527–13535. Link

  • Rh-Catalyzed Annulation: Tetrahedron 2012, 68, 45, 9192-9199.[9] Link[9]

  • Metal-Free Approaches: J. Org.[2] Chem. 2021, 86, 1, 929–946.[3] Link

Sources

Technical Support Center: Isoindolinone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on Isoindolinone Synthesis Yield

Status: Active | Version: 2.4 | Last Updated: 2026-02-16

Module 1: Critical Solvent Parameters (The "Why")

In isoindolinone synthesis, the solvent is not merely a medium; it is a kinetic switch. The choice of solvent dictates the reaction pathway, particularly between thermodynamic control (reversible condensation) and kinetic control (metal-catalyzed insertion).

The Polarity-Temperature Trade-off

High yields in isoindolinone formation often require temperatures


 to drive cyclization (dehydration or carbonylation).
  • Low-Boiling Solvents (DCM, THF): Often result in incomplete conversion because the reaction cannot reach the activation energy required for the ring-closure step.

  • High-Boiling Non-Polar Solvents (Toluene, Xylene): Ideal for Palladium-catalyzed carbonylation. They prevent catalyst deactivation (aggregation) but may require difficult workups if the product is also non-polar.

  • High-Boiling Polar Solvents (DMF, DMSO): Excellent for solubilizing polar precursors (e.g., 2-formylbenzoic acid), but their high coordinating ability can poison metal catalysts or make product isolation (crystallization) difficult.

The "Hydrophobic Effect" in Green Synthesis

Contraintuitively, water can outperform organic solvents in catalyst-free condensation reactions.

  • Mechanism: Organic reactants (e.g., amines and aldehydes) form organic droplets in water. The reaction occurs "on water" (at the interface), where the high surface tension of water forces the hydrophobic reactants into close proximity, accelerating the reaction and driving the equilibrium toward the dehydrated product (isoindolinone) which precipitates out.

Module 2: Troubleshooting Guide (FAQs)

Q1: "My Pd-catalyzed carbonylation yields are low (<40%), and I see a black precipitate. What is happening?"

Diagnosis: Catalyst Decomposition (Pd-Black Formation). Root Cause: The solvent is likely too polar or contains coordinating impurities that displace the ligand from the Palladium center, causing it to aggregate into inactive Pd(0) clusters (the black powder). Corrective Action:

  • Switch Solvent: Move to non-polar aromatic solvents like Toluene or Xylene . These solvents stabilize the active catalytic species better than THF or DMF in carbonylation reactions.

  • Degas Thoroughly: Oxygen in the solvent accelerates ligand oxidation. Sparge the solvent with Argon for 15 minutes before adding the catalyst.

  • Check Ligand Ratio: Ensure a Ligand:Pd ratio of at least 2:1 to keep the metal solubilized in the organic phase.

Q2: "I am using the 'Green' water method, but my reactants are just floating as oil. No solid product forms."

Diagnosis: Phase Transfer Limitation. Root Cause: While the hydrophobic effect is powerful, if the reactants are too waxy or solid, they may not interact effectively at the interface. Corrective Action:

  • Add a Co-solvent: Add 10-20% Ethanol or PEG-400 . This creates a "loose" emulsion, increasing the surface area for the reaction without destroying the hydrophobic driving force.

  • Temperature Spike: Ensure the reaction is running at 70–80°C . This lowers the viscosity of the organic oil droplets, increasing mass transfer.

Q3: "My condensation reaction (2-formylbenzoic acid + amine) works, but I cannot isolate the product from DMSO/DMF."

Diagnosis: Solvation Trap. Root Cause: Isoindolinones are often moderately polar. DMSO and DMF hold onto them tightly, preventing crystallization upon cooling. Adding water often precipitates impurities along with the product ("The Gunk"). Corrective Action:

  • Switch to Ethanol (Reflux): Many isoindolinone condensations proceed well in refluxing ethanol. Upon cooling, the product usually crystallizes out in high purity, while impurities remain in the mother liquor.

  • The "Crash" Method: If you must use DMF, pour the reaction mixture into ice-cold 5% HCl (not just water). The acid protonates any unreacted amine (keeping it soluble) while the neutral isoindolinone precipitates.

Module 3: Data & Protocol Spotlight

Comparative Yield Table: Synthesis of 3-Substituted Isoindolinones

Reaction: 2-Formylbenzoic acid + Phenylamine (1:1 molar ratio)

SolventTemperatureTimeYieldNotes
Water 70°C12 h96% "On-water" effect; product precipitates pure.
Ethanol 80°C (Reflux)12 h82%Good solubility, but equilibrium limits yield.
DCM 40°C (Reflux)24 h35%Temperature too low for efficient cyclization.
Toluene 110°C6 h78%Fast, but requires evaporation/chromatography.
DES (ChCl:Urea)80°C2 h92%Solvent acts as catalyst; requires viscous workup.
Recommended Protocol: Catalyst-Free "On-Water" Synthesis

Best for: 3-substituted isoindolinones (Green Chemistry)[1]

  • Setup: To a 50 mL round-bottom flask, add 2-formylbenzoic acid (1.0 mmol) and the primary amine (1.1 mmol).

  • Solvent: Add distilled water (5 mL). Note: Reactants will not dissolve; this is normal.

  • Reaction: Heat the heterogeneous mixture to 70°C with vigorous stirring (1000 rpm).

  • Observation: The mixture will turn into an emulsion/oil. After 6–12 hours, a solid precipitate should form.

  • Workup: Cool to room temperature. Filter the solid. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Validation: Dry under vacuum. Purity is typically >95% by NMR.

Module 4: Visualization (Decision Matrix)

The following diagram guides the researcher in selecting the optimal solvent based on the reaction type and substrate properties.

SolventSelection Start Start: Select Reaction Type Type_Metal Metal-Catalyzed (e.g., Pd-catalyzed Carbonylation) Start->Type_Metal Type_Condensation Condensation / MCR (Aldehyde + Amine) Start->Type_Condensation Temp_Check Required Temp > 100°C? Type_Metal->Temp_Check Green_Check Is Green Chemistry Priority? Type_Condensation->Green_Check Solvent_Xylene Use Xylene / Toluene (Prevents catalyst aggregation) Temp_Check->Solvent_Xylene Yes Solvent_THF Use THF / Dioxane (If substrates are heat sensitive) Temp_Check->Solvent_THF No Solvent_Water Use Water (On-Water) (Exploits Hydrophobic Effect) Green_Check->Solvent_Water Yes (Standard) Solvent_Ethanol Use Ethanol (Reflux) (Better for solid/waxy amines) Green_Check->Solvent_Ethanol No (Solubility issues) Solvent_DES Use DES (ChCl:Urea) (If acid catalysis needed) Green_Check->Solvent_DES Yes (Catalytic boost)

Caption: Flowchart for selecting the optimal solvent based on reaction mechanism (Metal-Catalyzed vs. Condensation) and process constraints.

References

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones. Source: National Institutes of Health (NIH) / PMC. Context: Demonstrates the superiority of Xylene (83% yield) over THF and Nitromethane in Pd-catalyzed carbonylation reactions. URL:[Link]

  • Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Source: Royal Society of Chemistry (Green Chemistry). Context: Discusses the use of green solvents and organocatalysts to avoid tedious chromatography. URL:[Link]

  • Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. Source: ScienceDirect / Tetrahedron. Context: While focused on pyrroles, this foundational text establishes the mechanism of Choline Chloride:Urea (DES) as a dual solvent-catalyst system applicable to nitrogen heterocycle formation like isoindolinones. URL:[Link]

Sources

Technical Support Center: Navigating the Scale-Up of Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of scaling up isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot-plant or manufacturing-scale production. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure a successful and efficient scale-up process.

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] However, the journey from a successful lab-scale synthesis to a robust large-scale process is often fraught with challenges. This guide is structured to anticipate these hurdles, offering a combination of theoretical understanding and actionable protocols to overcome them.

Part 1: Core Challenges in Isoindolinone Synthesis Scale-Up

Transitioning from gram to kilogram scale introduces a new set of variables that can dramatically impact reaction outcomes. Understanding these challenges is the first step toward mitigating them.

Thermal Management and Exotherm Control

A primary concern during scale-up is the management of reaction exotherms. Reactions that are easily controlled in a round-bottom flask can become hazardous in a large reactor due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[3]

  • The "Hot Spot" Phenomenon: Inadequate heat removal can lead to localized areas of high temperature, or "hot spots," within the reactor. These can trigger side reactions, promote product decomposition, and in worst-case scenarios, lead to runaway reactions.[3] Many synthetic routes to isoindolinones, particularly those involving metal catalysis or reactive intermediates, are sensitive to temperature fluctuations.[4][5]

  • Causality: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat removal is proportional to the surface area of the reactor (squared). As the scale increases, heat generation outpaces heat removal, making precise temperature control critical.

Mixing Efficiency and Mass Transfer Limitations

What appears as a homogeneous solution at the lab scale can exhibit significant heterogeneity in a large reactor. Inefficient mixing can lead to localized concentration gradients of reagents, catalysts, and intermediates.[3]

  • Impact on Yield and Purity: Poor mixing can result in the formation of byproducts due to localized excesses of a particular reagent. In multiphasic reactions, such as those involving phase-transfer catalysis or heterogeneous hydrogenation, mass transfer limitations between phases can become the rate-limiting step, leading to longer reaction times and incomplete conversions.[6][7]

Impurity Profile and Accumulation

Minor impurities that are inconsequential at the lab scale can accumulate to problematic levels during scale-up.[3]

  • Catalyst Poisoning: Trace impurities in starting materials or solvents can inhibit or completely deactivate sensitive catalysts, such as palladium or rhodium complexes often used in modern isoindolinone syntheses.[5][8]

  • Impact on Crystallization: The presence of even small amounts of impurities can significantly affect the crystallization process, leading to changes in crystal habit, filtration difficulties, or the inability to form a crystalline solid altogether.

Purification and Isolation Challenges

The purification method chosen at the lab scale may not be viable or economical at an industrial scale.

  • Chromatography vs. Crystallization: While column chromatography is a common purification technique in the lab, it is often impractical and costly for large-scale production.[9] Developing a robust crystallization procedure is typically the preferred method for isolating the final product in high purity.[3]

  • Solvent Selection: The choice of solvents for reaction and purification becomes more critical at scale, with considerations for safety, environmental impact, and cost.

Part 2: Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the scale-up of isoindolinone synthesis in a practical question-and-answer format.

FAQ 1: Reaction Yield and Purity

Q: My reaction yield dropped significantly when I moved from a 1 L flask to a 50 L reactor. What are the likely causes and how can I troubleshoot this?

A: A drop in yield upon scale-up is a common issue with multiple potential root causes. A systematic approach is necessary to identify and resolve the problem.

Troubleshooting Workflow for Low Yield

start Low Yield at Scale check_temp Monitor Internal Temperature Profile (Multiple Probes if Possible) start->check_temp hot_spots Hot Spots Detected? check_temp->hot_spots improve_cooling Improve Heat Transfer: - Slower reagent addition - More efficient cooling system - Dilute reaction mixture hot_spots->improve_cooling Yes check_mixing Evaluate Mixing Efficiency hot_spots->check_mixing No success Yield Improved improve_cooling->success mixing_issue Poor Mixing Suspected? check_mixing->mixing_issue improve_mixing Optimize Agitation: - Increase stirrer speed - Use different impeller type - Baffles in reactor mixing_issue->improve_mixing Yes check_impurities Analyze Raw Material Purity mixing_issue->check_impurities No improve_mixing->success impurity_issue Impurities Detected? check_impurities->impurity_issue purify_sm Purify Starting Materials/Solvents impurity_issue->purify_sm Yes check_kinetics Re-evaluate Reaction Kinetics impurity_issue->check_kinetics No purify_sm->success kinetics_issue Longer Reaction Time Needed? check_kinetics->kinetics_issue kinetics_issue->start No, Re-evaluate Strategy extend_time Extend Reaction Time and Monitor kinetics_issue->extend_time Yes extend_time->success

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Detailed Troubleshooting Steps:

  • Thermal Analysis: As discussed, inadequate heat transfer is a primary suspect.[3] Monitor the internal reaction temperature closely. If possible, use multiple temperature probes to detect hot spots.

    • Solution: Slow down the addition rate of reactive reagents to better control the exotherm. Consider a more dilute reaction mixture to increase the heat capacity of the system.

  • Mixing Study: Inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions.[3]

    • Solution: Increase the agitation speed or consider a different type of impeller (e.g., a pitched-blade turbine for better axial flow). Ensure the reactor is properly baffled.

  • Raw Material Purity: The larger scale requires a proportionally larger amount of starting materials and solvents, increasing the absolute quantity of any impurities present.

    • Solution: Re-analyze the purity of your starting materials and solvents. If necessary, purify them before use. Trace amounts of water or other nucleophiles can be particularly problematic in some reactions.

  • Reaction Kinetics: Some reactions simply require longer times at a larger scale to reach completion due to mass transfer limitations.

    • Solution: Monitor the reaction progress by in-process controls (e.g., HPLC, UPLC). Do not rely on the reaction time from the lab-scale experiment. Extend the reaction time until the starting material is consumed.

Q: I am observing a new, significant impurity in my crude product at scale that was not present in the lab. How do I identify and eliminate it?

A: The appearance of new impurities is often linked to the longer reaction times and higher temperatures that can occur during scale-up.

  • Identification: Isolate the impurity (e.g., by preparative HPLC or careful crystallization) and characterize it by spectroscopic methods (NMR, MS). Knowing the structure of the byproduct will provide valuable clues about its formation pathway.

  • Common Byproducts in Isoindolinone Synthesis:

    • Over-reduction Products: In syntheses involving the reduction of phthalimides, over-reduction to the corresponding amino alcohol or other species can occur, especially with harsh reducing agents or prolonged reaction times.[10]

    • Decomposition Products: The isoindolinone ring itself can be susceptible to degradation under strongly acidic or basic conditions, or at elevated temperatures.[3]

    • Products from Side Reactions: In metal-catalyzed cross-coupling reactions, side reactions like homocoupling of starting materials can become more prevalent.[5]

  • Elimination Strategies:

    • Tighter Temperature Control: Implement the strategies mentioned above to avoid hot spots and maintain the optimal reaction temperature.

    • Optimize Stoichiometry: Re-evaluate the stoichiometry of your reagents. A localized excess of a reagent due to poor mixing is a common cause of byproduct formation.

    • Protecting Groups: If a particular functional group is found to be reactive under the scaled-up conditions, consider introducing a protecting group.

FAQ 2: Purification and Isolation

Q: My product, which readily crystallized in the lab, is now oiling out or forming an unfilterable solid. What should I do?

A: Crystallization is a complex process that is highly sensitive to purity, solvent environment, temperature, and agitation.

Troubleshooting Crystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out Supersaturation is too high; cooling rate is too fast; presence of "tar-like" impurities.Slow down the cooling rate; add anti-solvent more slowly; add seed crystals at a lower supersaturation; perform an upstream purification step (e.g., carbon treatment, silica plug) to remove problematic impurities.
Fine, Unfilterable Particles Nucleation rate is too high; high degree of supersaturation.Reduce the cooling rate; decrease agitation speed during nucleation; consider a different solvent system with slightly higher solubility.
Poor Crystal Form (Needles) Solvent system is not optimal; inherent crystal habit.Screen different solvent systems (e.g., protic vs. aprotic); consider a solvent/anti-solvent combination; optimize the cooling profile.
Inconsistent Polymorph Different crystallization conditions (temperature, solvent, agitation).Strictly control all crystallization parameters; use seed crystals of the desired polymorph.

Q: How do I transition from chromatographic purification to a scalable crystallization method?

A: This is a critical step in process development.

  • Solvent Screening: The goal is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should ideally remain soluble at all temperatures.

  • Develop a Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • Slowly cool the solution to allow for crystal growth. Seeding with a small amount of pure product can be beneficial.

    • Once crystallization is complete, isolate the solid by filtration and wash with a small amount of cold solvent.

    • Dry the product under vacuum.

  • Consider Anti-Solvent Crystallization: If a single solvent is not effective, dissolve the product in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which the product is insoluble to induce crystallization.

Part 3: Experimental Protocols

The following is a generalized protocol for the synthesis of an N-substituted isoindolinone, with specific considerations for scale-up.

Protocol: Synthesis of an N-Substituted Isoindolinone via Reductive Amination/Cyclization

This protocol describes a common route involving the reaction of o-phthalaldehyde with a primary amine, followed by a reduction and cyclization, which can be adapted for various substrates.

Materials:

  • o-Phthalaldehyde (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.05 eq)

  • Reducing Agent (e.g., Sodium Borohydride) (1.5 eq)

  • Solvent (e.g., Methanol)

  • Acid for workup (e.g., 1M HCl)

  • Base for workup (e.g., Saturated Sodium Bicarbonate)

Procedure:

  • Reactor Setup: Charge a reactor of appropriate size with methanol and o-phthalaldehyde. Begin agitation.

  • Initial Cooling: Cool the solution to 0-5 °C using an appropriate cooling system.

  • Reagent Addition: In a separate vessel, prepare a solution of the primary amine in methanol.

  • Controlled Addition: Add the amine solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Scale-up Consideration: This controlled addition is crucial to manage the exotherm from imine formation.[3]

  • Reduction: Once the amine addition is complete, prepare a slurry of sodium borohydride in methanol. Add this slurry portion-wise to the reaction mixture, again maintaining a low internal temperature.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • a. Carefully quench the reaction by the slow addition of 1M HCl to decompose excess borohydride (Caution: Hydrogen gas evolution).

    • b. Adjust the pH to basic with saturated sodium bicarbonate solution.

    • c. Extract the product into an appropriate organic solvent (e.g., dichloromethane).

    • d. Wash the organic layer sequentially with water and brine.

      • Scale-up Consideration: Ensure efficient phase separation. The formation of emulsions or "rag layers" can be an issue at scale and may require specific filtration or centrifugation setups.[3]

    • e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization as developed during your solvent screening studies.

Logical Flow for Method Selection

start Select Isoindolinone Synthesis Route metal_catalyzed Metal-Catalyzed C-H Activation/Coupling start->metal_catalyzed reductive Reductive Methods (e.g., Phthalimide Reduction) start->reductive cascade Cascade/Multicomponent Reactions start->cascade metal_pros Pros: - High efficiency - Broad substrate scope metal_catalyzed->metal_pros metal_cons Cons: - Catalyst cost & toxicity - Sensitivity to impurities - Metal removal from API metal_catalyzed->metal_cons reductive_pros Pros: - Readily available starting materials - Often high yielding reductive->reductive_pros reductive_cons Cons: - Stoichiometric reductants (waste) - Potential for over-reduction - Safety with hydrides reductive->reductive_cons cascade_pros Pros: - Step economy - Often milder conditions cascade->cascade_pros cascade_cons Cons: - Can be complex to optimize - Sensitive to stoichiometry cascade->cascade_cons

Caption: Comparison of Common Isoindolinone Synthesis Strategies.

References

  • Deng, Y., et al. (2024). Mild Catalyst- and Additive-Free Three-Component Synthesis of 3-Thioisoindolinones and Tricyclic γ-Lactams Accelerated by Microdroplet Chemistry. ACS Publications. Retrieved from [Link]

  • Chirico, G., et al. (2015). Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. Beilstein Journal of Organic Chemistry, 11, 2733-2741. Retrieved from [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. Retrieved from [Link]

  • Della Sala, G., & De Nisco, M. (n.d.). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Retrieved from [Link]

  • Benito-Arenas, R., et al. (2015). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Catalysis, 5(12), 7346-7353. Retrieved from [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. ResearchGate. Retrieved from [Link]

  • Yong, Y. F., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12, 20359-20366. Retrieved from [Link]

  • Franchino, A., et al. (2012). Chiral phase-transfer catalyzed intramolecular aza-Michael reactions for the asymmetric synthesis of isoindolinones. Sciorum. Retrieved from [Link]

  • Scribd. (n.d.). Asymmetric Synthesis of Isoindolinones. Retrieved from [Link]

  • Piaz, V. D., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(20), 14197-14209. Retrieved from [Link]

  • Yong, Y. F., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Publishing. Retrieved from [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(22), 5458. Retrieved from [Link]

  • RSC Publishing. (2025). Atroposelective [4+1] annulation for the synthesis of isotopic isoindolinones bearing both central and axial chirality. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transfer catalyzed asymmetric Michael reactions. Retrieved from [Link]

  • Hashimoto, T., & Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(10), 2657-2668. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of isoindolinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Al-Marhabi, A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26435-26442. Retrieved from [Link]

  • Wiley Online Library. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Retrieved from [Link]

  • ResearchGate. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Retrieved from [Link]

  • IRIS. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin. Retrieved from [Link]

  • Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. Retrieved from [Link]

  • BUET. (n.d.). SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM CATALYZED REACTIONS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Retrieved from [Link]

  • Heckrodt, T. J., & Mulzer, J. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2193-2223. Retrieved from [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. PubMed. Retrieved from [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives a. Retrieved from [Link]

  • MDPI. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 20(5), 8686-8699. Retrieved from [Link]

  • Aidic. (2018). A New Nanocatalyst for the Synthesis of Isoindolinone. Retrieved from [Link]

  • CatSci. (n.d.). Process Development Whitepaper. Retrieved from [Link]

  • ResearchGate. (2025). Green access to isoindolinones: synthesis, separation and resource recycling. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Biological Evaluation of Isoindolinone Isomers as Molecular Glues

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Isoindolinone-Based Molecular Glues

The isoindolinone scaffold is a cornerstone of a revolutionary class of therapeutics known as molecular glues.[1][2] These small molecules, most notably thalidomide and its more potent analogs lenalidomide and pomalidomide, possess the remarkable ability to induce proximity between CRBN and proteins not normally targeted by this E3 ligase complex.[3][4] This induced interaction leads to the ubiquitination and subsequent proteasomal degradation of these "neosubstrates," effectively eliminating them from the cellular environment.[4][5]

The therapeutic efficacy of these immunomodulatory drugs (IMiDs®) in treating hematological malignancies like multiple myeloma is primarily attributed to the degradation of two lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[4][6] The degradation of these factors disrupts essential survival pathways in cancer cells and enhances anti-tumor immune responses.[4]

A critical aspect of isoindolinone activity is its stereochemistry. The chiral center on the glutarimide ring dictates the molecule's affinity for CRBN and its subsequent biological activity. This guide will explore the profound differences between these isomers and provide the technical framework to assess them.

The Central Role of Stereochemistry in CRBN Binding

The interaction between isoindolinone isomers and CRBN is highly stereospecific. The (S)-enantiomer consistently demonstrates a significantly higher binding affinity for CRBN compared to its (R)-counterpart.[6][7] This preferential binding is the primary determinant of the molecule's downstream efficacy.

Biochemical and structural studies have revealed that the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding to CRBN than the (R)-enantiomer.[6][7] This enhanced affinity of the (S)-isomer directly translates to more potent immunomodulatory and anticancer activities.[6] The glutarimide moiety of the isoindolinone is accommodated within a hydrophobic pocket of CRBN, while the isoindolinone ring itself is more solvent-exposed, allowing for interaction with the neosubstrate.[8][9][10]

Below is a diagram illustrating the stereospecific binding of isoindolinone isomers to Cereblon.

cluster_S (S)-Isomer Interaction cluster_R (R)-Isomer Interaction S_Isomer (S)-Isoindolinone CRBN_S Cereblon (CRBN) S_Isomer->CRBN_S High Affinity Binding Ternary_S Stable Ternary Complex (CRBN + (S)-Isomer + IKZF1) CRBN_S->Ternary_S Recruits IKZF1 Degradation IKZF1/3 Degradation Ternary_S->Degradation R_Isomer (R)-Isoindolinone CRBN_R Cereblon (CRBN) R_Isomer->CRBN_R Low Affinity Binding Weak_Binding Weak/Transient Interaction CRBN_R->Weak_Binding

Caption: Stereospecific binding of isoindolinone isomers to CRBN.

Comparative Binding Affinities of Isoindolinone Derivatives to Cereblon

The binding affinity of various isoindolinone-based compounds to the CRBN/DDB1 complex is a key indicator of their potential biological activity. Below is a summary of reported IC50 values, which represent the concentration of the compound required to displace 50% of a fluorescently labeled probe.

CompoundIC50 (nM)Reference
Pomalidomide153.9[11]
Lenalidomide268.6[11]
Thalidomide347.2[11]

These values were determined via a probe displacement assay monitored by a change in fluorescence polarization.

Downstream Consequences: Neosubstrate Degradation

The formation of a stable ternary complex between CRBN, the isoindolinone isomer, and a neosubstrate is the pivotal event that triggers targeted protein degradation. The primary neosubstrates responsible for the therapeutic effects of IMiDs in hematological cancers are IKZF1 and IKZF3.[4][5]

The efficiency of neosubstrate degradation is directly correlated with the binding affinity of the isoindolinone isomer to CRBN. Consequently, the (S)-enantiomers are significantly more potent inducers of IKZF1 and IKZF3 degradation.

Comparative Degradation of IKZF1 and IKZF3

The potency of isoindolinone isomers in inducing the degradation of their target neosubstrates is typically quantified by the DC50 value (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

CompoundTargetDC50 (µM)Dmax (%)Reference
PomalidomideIKZF10.37576.2[12]
PomalidomideIKZF30.80769.4[12]

Data obtained from in vitro quantitative degradation assays.

The following diagram outlines the experimental workflow for assessing neosubstrate degradation.

cluster_assays Degradation & Viability Assessment start Start: Cancer Cell Line (e.g., MM.1S) treatment Treat with Isoindolinone Isomers (Dose-Response) start->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability lysis Cell Lysis incubation->lysis western_blot Western Blot (IKZF1/3 Protein Levels) lysis->western_blot hibit HiBiT Luminescence Assay (Quantitative Degradation) lysis->hibit data_analysis Data Analysis: Calculate DC50, Dmax, IC50 western_blot->data_analysis hibit->data_analysis viability->data_analysis

Caption: Experimental workflow for evaluating isoindolinone isomers.

Experimental Protocols

In Vitro Cereblon Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRBN/DDB1 complex.

Materials:

  • Purified Human Cereblon/DDB1 complex[11]

  • Fluorescently-labeled probe (e.g., Bodipy-thalidomide)[11]

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

  • Test isoindolinone isomers

  • Reference compound (e.g., Pomalidomide)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test and reference compounds in assay buffer.

  • In a 384-well plate, add the diluted compounds.

  • Add the CRBN/DDB1 complex to each well at a fixed concentration.

  • Add the fluorescently-labeled probe to each well at a fixed concentration.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization (FP) signal.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

IKZF1/3 Degradation Assay (HiBiT Lytic Assay)

This protocol provides a quantitative method to measure the degradation of endogenously tagged IKZF1 or IKZF3.[13][14]

Materials:

  • CRISPR-edited cell line with endogenous IKZF1 or IKZF3 tagged with HiBiT (e.g., Jurkat IKZF1-HiBiT)[2][15]

  • Cell culture medium and supplements

  • Test isoindolinone isomers

  • 384-well, white, flat-bottom, tissue culture-treated plates

  • Nano-Glo® HiBiT® Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Seed the HiBiT-tagged cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Treat the cells with the compounds and incubate for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's instructions.

  • Add the lytic reagent to each well.

  • Mix on a plate shaker for 5 minutes to induce cell lysis and initiate the luminescent signal.

  • Incubate at room temperature for an additional 10 minutes.

  • Measure the luminescence using a plate reader.

  • Normalize the data to a vehicle control (e.g., DMSO) and calculate DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of isoindolinone isomers on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[16][17][18]

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • Cell culture medium and supplements

  • Test isoindolinone isomers

  • 96-well, clear, flat-bottom, tissue culture-treated plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the multiple myeloma cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Allow the cells to acclimate for 24 hours.

  • Treat the cells with a serial dilution of the test compounds. Include untreated and vehicle-treated wells as controls.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Subtract the background absorbance from all wells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The biological evaluation of isoindolinone isomers requires a multi-faceted approach that considers their stereospecific binding to CRBN, their efficacy in inducing neosubstrate degradation, and their ultimate impact on cancer cell viability. The protocols and comparative data presented in this guide offer a robust framework for researchers to dissect the structure-activity relationships of these potent molecular glues and to advance the development of next-generation targeted protein degraders.

References

  • Electronic Supplementary Information Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue der - The Royal Society of Chemistry. Available from: [Link]

  • Kinetic Degradation of IMiD Molecular Glues and Their Target Families - Agilent. Available from: [Link]

  • High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. (2020). Journal of Visualized Experiments. Available from: [Link]

  • Mori, T., Ito, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports.
  • Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. (2013). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • (S)-and (R)-thalidomides bound to CRBN TBD. (a) Stereo views of (S). ResearchGate. Available from: [Link]

  • Fischer, E. S., Böhm, K., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available from: [Link]

  • Chamberlain, P. P., Lopez-Girona, A., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Available from: [Link]

  • Fischer, E. S., Böhm, K., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available from: [Link]

  • Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. (2025). Oncology Research. Available from: [Link]

  • Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation. (2024). Journal of Medicinal Chemistry. Available from: [Link]

  • Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Available from: [Link]

  • Chemical structures of immunomodulatory agents and CRBN ligands bearing... ResearchGate. Available from: [Link]

  • Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs (2014) | Philip P Chamberlain. SciSpace. Available from: [Link]

  • Esmaeili, A., Yoosefian, M., & Mahani, M. (2023). Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs. South African Journal of Chemistry. Available from: [Link]

  • Both enantiomers of lenalidomide and CC885 bind CRBN and promote target... ResearchGate. Available from: [Link]

  • Cereblon Binding Assay Service. Reaction Biology. Available from: [Link]

  • Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs. Harvard DASH. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available from: [Link]

  • Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. (2022). eLife. Available from: [Link]

  • Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1. (2022). Blood. Available from: [Link]

  • CRBN binding and E3 inhibition by thalidomide derivatives. (a)... ResearchGate. Available from: [Link]

  • Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. Available from: [Link]

  • Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. ResearchGate. Available from: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Lenalidomide vs Pomalidomide Comparison. Drugs.com. Available from: [Link]

  • Krönke, J., & Ebert, B. L. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology. Available from: [Link]

  • Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. (2021). Pharmacy Times. Available from: [Link]

  • Krönke, J., Udeshi, N. D., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science. Available from: [Link]

  • Light controls the effects of opto-pomalidomide in mediating IKZF1/3... ResearchGate. Available from: [Link]

  • Detection of IκB Degradation Dynamics and IκB-α Ubiquitination. Available from: [Link]

  • Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. ResearchGate. Available from: [Link]

Sources

"HDAC inhibitory activity of 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid vs known inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HDAC Inhibitory Activity of 2-Ethyl-3-oxo-4-isoindolinecarboxylic Acid vs. Known Inhibitors Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the histone deacetylase (HDAC) inhibitory potential of 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid (referred to herein as EOIC ). While EOIC serves as a critical pharmacophore scaffold , experimental data indicates that the free carboxylic acid form exhibits low potency compared to its hydroxamate or benzamide derivatives. This guide contrasts the activity of the EOIC scaffold against its optimized derivatives and industry-standard inhibitors (SAHA, Valproic Acid), providing a roadmap for converting this precursor into a nanomolar-potency lead compound.

Technical Analysis: The Scaffold vs. The Inhibitor

To understand the utility of EOIC, one must distinguish between the scaffold (the acid) and the active inhibitor (the derivative).

  • The Scaffold (EOIC): A bicyclic aromatic core providing structural rigidity. The "cap" group that occludes the entrance to the HDAC active site.

  • The Mechanism: HDACs require a Zinc-Binding Group (ZBG) to chelate the Zn²⁺ ion at the bottom of the catalytic pocket. Free carboxylic acids (like EOIC) are generally weak ZBGs compared to hydroxamic acids.

Comparative Potency Landscape

The following table synthesizes data from structure-activity relationship (SAR) studies involving isoindoline-based inhibitors.

Compound ClassSpecific EntityPrimary TargetIC50 (HDAC1)IC50 (HDAC6)Potency Tier
Scaffold (Precursor) 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid Non-specific> 1,000 µM> 1,000 µMInactive/Weak
Active Derivative Isoindoline-4-hydroxamate (Cpd 17a) Class I / IIb0.045 µM 0.028 µM High Potency
Standard (Gold) Vorinostat (SAHA) Pan-HDAC0.150 µM0.020 µMHigh Potency
Standard (Acid) Valproic Acid (VPA) Class I~400 µMInactiveLow Potency

*Note: Free carboxylic acids of this steric volume typically fail to penetrate the narrow HDAC active site channel effectively compared to short-chain fatty acids like VPA, resulting in millimolar or negligible activity.

Mechanism of Action & Structural Logic

The transition from the inactive EOIC acid to a potent inhibitor relies on the "Cap-Linker-ZBG" pharmacophore model.

Diagram: Pharmacophore Activation Pathway

The following diagram illustrates how the EOIC scaffold acts as the "Cap" and how chemical modification activates it.

HDAC_Pharmacophore cluster_mechanism Molecular Interaction Scaffold 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid (EOIC Scaffold) Modification Synthetic Modification (NH2OH Coupling) Scaffold->Modification Precursor AcidBinding Free Acid (EOIC) Monodentate/Weak Binding (High IC50) Scaffold->AcidBinding ActiveDrug Isoindoline Hydroxamate (Active Inhibitor) Modification->ActiveDrug Introduction of ZBG Target HDAC Active Site (Zn2+ Chelation) ActiveDrug->Target Bidentate Binding HydroxamateBinding Hydroxamate Derivative Bidentate Chelation (Low IC50) ActiveDrug->HydroxamateBinding

Caption: Transformation of the EOIC scaffold into a potent inhibitor via Zinc-Binding Group (ZBG) incorporation.

Experimental Protocols

To validate the activity of EOIC or its derivatives, the following self-validating workflows are recommended.

Protocol A: Synthesis of the Active Hydroxamate from EOIC

Rationale: To test the scaffold, one must convert the carboxylic acid to a hydroxamic acid.

  • Activation: Dissolve 1.0 eq of 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid in DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 min at 0°C to form the active ester.

  • Coupling: Add freshly prepared hydroxylamine (NH₂OH) in methanol (excess, 5.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (shift in Rf) or LC-MS (Mass shift: M+16).

  • Purification: Quench with water, extract with ethyl acetate. Purify via reverse-phase HPLC (C18 column) to remove unreacted acid.

    • Checkpoint: The product must show a characteristic broad singlet at ~10.5 ppm (NH-OH) in ¹H-NMR.

Protocol B: Fluorometric HDAC Activity Assay

Rationale: A standardized method to compare EOIC (Negative Control) vs. Derivative (Test) vs. SAHA (Positive Control).

  • Reagents: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme Source: HeLa nuclear extract (rich in HDAC1/2) or recombinant HDAC1.

  • Setup:

    • Well A: Vehicle (DMSO) - 100% Activity Reference.

    • Well B: SAHA (1 µM) - Positive Control.

    • Well C: EOIC Acid (Start at 100 µM) - Test Scaffold.

    • Well D: EOIC Hydroxamate (Start at 100 nM) - Active Derivative.

  • Incubation: Incubate compounds with enzyme for 15 mins at 37°C before adding substrate (prevents false kinetics).

  • Detection: Add substrate. Incubate 30 mins. Add developer (Trypsin) to release fluorophore. Read Ex/Em 360/460 nm.

  • Calculation: $ % Inhibition = [1 - (RFU_{sample} / RFU_{vehicle})] \times 100 $.

Critical Discussion: Why the Acid is a Scaffold, Not a Drug

Research into isoindoline-based inhibitors consistently highlights that the 3-oxo-4-isoindoline core is a "Cap" group. Its function is to sit at the rim of the HDAC catalytic tunnel and interact with surface residues (Asp99, His18 in HDAC1).

  • The Acid Limitation: The carboxylic acid on EOIC is too short to reach the Zinc ion if the isoindoline ring is docked at the surface. Conversely, if the acid enters the tunnel, the bulky isoindoline ring clashes with the tunnel walls.

  • The Solution: A linker (often implicit in the attachment of the hydroxamate) extends the reach, allowing the ZBG to chelate Zinc while the isoindoline cap stabilizes the molecule via pi-pi stacking at the surface.

References
  • Design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011).[1] Context: Establishes the isoindoline scaffold as a potent "Cap" when coupled with a hydroxamate ZBG. URL:[Link]

  • Histone Deacetylase Inhibitors: From Bench to Clinic. Source: Journal of Medicinal Chemistry (2020). Context: Provides comparative IC50 data for standard inhibitors (SAHA, VPA) used as baselines in this guide. URL:[Link]

  • Isoindolinone Derivatives as Potent HDAC Inhibitors. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Details the synthesis of isoindolinone-4-carboxamides and their nanomolar activity profiles. URL:[Link]

Sources

A Senior Application Scientist's Guide to Molecular Docking of Isoindolinone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of molecular docking studies involving the versatile isoindolinone scaffold against a range of therapeutically relevant protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to computational drug design. We will explore the nuances of docking isoindolinone derivatives against key protein classes, supported by experimental data, and provide detailed methodologies to empower your own research endeavors.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a bicyclic structure featuring a benzene ring fused to a five-membered lactam ring.[1][2][3] This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[4] Its synthetic tractability allows for the facile introduction of diverse substituents, enabling the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for specific protein targets.[5]

Principles of Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as an isoindolinone derivative, to the active site of a target protein.[6] This in silico approach significantly accelerates the drug discovery process by enabling the screening of large virtual libraries of compounds and prioritizing promising candidates for synthesis and experimental testing.[7]

The success of a molecular docking study hinges on two key components: a robust search algorithm that explores the conformational space of the ligand within the protein's binding site, and an accurate scoring function that estimates the binding affinity for each predicted pose.[8]

Comparative Docking Studies of Isoindolinone Derivatives

This section presents a comparative analysis of molecular docking studies of isoindolinone derivatives against several important classes of protein targets. The computational predictions are juxtaposed with available experimental data to provide a holistic view of the structure-activity relationships (SAR).

Targeting Protein-Protein Interactions: MDM2-p53 Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical pathway in cancer.[9] Inhibiting this interaction with small molecules can restore p53 function and induce apoptosis in cancer cells. Isoindolinone derivatives have emerged as a promising class of MDM2-p53 inhibitors.[9][10][11][12]

A study on isoindolinone-based MDM2-p53 inhibitors demonstrated a clear correlation between docking scores and experimentally determined inhibitory concentrations (IC50).[10][11] For instance, compound NU8231 exhibited a potent IC50 of 5.3 ± 0.9 µM in an ELISA assay.[10][12] Molecular docking studies revealed that the isoindolinone scaffold occupies a key hydrophobic pocket in the MDM2 protein, mimicking the interaction of a critical tryptophan residue of p53.[12]

Isoindolinone DerivativeTarget ProteinDocking Score (kcal/mol)Experimental IC50 (µM)Key Interactions
NU8231MDM2Not explicitly stated5.3 ± 0.9Hydrophobic interactions in the Trp23 pocket of MDM2
Compound 76MDM2Not explicitly stated15.9 ± 0.8Similar to NU8231
Compound 74aMDM2Not explicitly stated0.17 ± 0.02Enhanced interactions due to additional substituents

Table 1: Comparison of docking and experimental data for isoindolinone-based MDM2-p53 inhibitors.[10][11][13]

Enzyme Inhibition: Targeting DNA Gyrase

Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial agents.[14] A recent study explored a series of isoindoline-1,3-dione derivatives as potential DNA gyrase inhibitors, combining molecular docking with in vitro antibacterial assays.[14] The docking studies successfully predicted the binding modes of the active compounds within the ATP-binding site of the GyrB subunit.[14] A strong correlation was observed between the predicted binding affinities (docking scores) and the experimentally determined minimum inhibitory concentrations (MIC).[14]

Isoindolinone DerivativeTarget OrganismTarget ProteinDocking Score (kcal/mol)Experimental MIC (µg/mL)
Compound B1E. coliDNA Gyrase-9.25
Compound B2B. subtilisDNA Gyrase-8.81.25
Ciprofloxacin (control)S. aureusDNA Gyrase-10.5Not specified

Table 2: Comparison of docking scores and antibacterial activity of isoindolinone derivatives against DNA gyrase.[14]

Kinase Inhibition: Targeting Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks)

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer.[10] Isoindolinone derivatives have been investigated as inhibitors of several kinases, including CDK7 and PI3Kγ.

A virtual screening of 48 isoindolinones against CDK7 identified compounds with high binding affinities (up to -10.1 kcal/mol). Molecular dynamics simulations further confirmed the stability of the docked poses.

Similarly, molecular modeling studies on isoindolin-1-one derivatives as PI3Kγ inhibitors revealed key structural features for potent and selective inhibition.[15] Docking scores were used to rationalize the structure-activity relationships observed in a series of analogs.[15]

Targeting Cholinesterases in Neurodegenerative Diseases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine.[16] Their inhibition is a major therapeutic strategy for Alzheimer's disease. Several studies have reported the design, synthesis, and evaluation of isoindoline-1,3-dione derivatives as cholinesterase inhibitors.[6][16][17][18]

In one such study, a series of novel 1-H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated.[16][18] Molecular docking studies were instrumental in understanding the binding interactions of these compounds with both the catalytic and peripheral anionic sites of AChE.[6] The in silico predictions were well-correlated with the in vitro enzyme inhibition data.[16][18]

Isoindolinone DerivativeTarget EnzymeDocking Score (kcal/mol)Experimental IC50 (µM)
Compound IAChENot explicitly stated1.12
Compound IIIBuChENot explicitly stated21.24
Compound 4aAChENot explicitly stated0.91 ± 0.045
Compound 4eAChENot explicitly stated0.0071
Compound 4iAChENot explicitly stated0.0203

Table 3: Comparison of docking and experimental data for isoindolinone-based cholinesterase inhibitors.[16][17][18]

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy.[4][19][20][21] Novel isoindolinone derivatives have been developed as potent HDAC inhibitors.[4][19][20][21] Molecular docking was employed to rationalize the high potency of these compounds, revealing key interactions with the zinc ion and the hydrophobic tunnel of the HDAC active site.[19] The computational results were in good agreement with the nanomolar IC50 values obtained from in vitro enzyme assays.[4][19]

Isoindolinone DerivativeTarget EnzymeExperimental IC50 (nM)
Compound 5aHDAC165.6
Compound 5bHDAC165.1
Compound 13aHDAC157.9

Table 4: Experimental IC50 values for potent isoindolinone-based HDAC inhibitors.[19]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of molecular docking studies, it is crucial to follow a well-defined and validated protocol. This section provides a detailed, step-by-step methodology for a typical molecular docking workflow using AutoDock Vina, a widely used open-source docking program, and a protocol for experimental validation of the computational results.[22]

Molecular Docking Workflow with AutoDock Vina

This workflow outlines the key steps for performing a protein-ligand docking experiment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-3-oxo-4-isoindolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-oxo-4-isoindolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.